molecular formula C19H19N3O5S B2663191 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 898414-54-5

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2663191
CAS No.: 898414-54-5
M. Wt: 401.44
InChI Key: RNWJXWFYPRUIMA-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 3-methoxyphenyl group. At position 2 of the oxadiazole, a propanamide side chain modified with a tosyl (p-toluenesulfonyl) group is attached.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-13-6-8-16(9-7-13)28(24,25)11-10-17(23)20-19-22-21-18(27-19)14-4-3-5-15(12-14)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWJXWFYPRUIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O4S. It features a 1,3,4-oxadiazole ring, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to the oxadiazole moiety, which has been associated with various pharmacological effects:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antimicrobial properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
  • Antitumor Activity : Research indicates that oxadiazole derivatives can inhibit tumor growth through apoptosis induction and cell cycle arrest in cancer cells. This is achieved by modulating signaling pathways related to cell proliferation and survival.

Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains; mechanism involves cell wall disruption.
AntitumorInduces apoptosis in cancer cells; inhibits proliferation via cell cycle modulation.
Anti-inflammatoryReduces inflammatory markers; potential use in chronic inflammatory conditions.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several oxadiazole derivatives, including this compound. The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.

Antitumor Activity

In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines. Notably, the compound induced apoptosis as evidenced by increased levels of caspase-3 and PARP cleavage. Further in vivo studies confirmed tumor growth inhibition in xenograft models.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives, including N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide. The compound has shown promising results in inhibiting cancer cell proliferation across different cancer types.

Case Study: Antitumor Efficacy

A study demonstrated that derivatives of oxadiazoles exhibit significant growth inhibition against various cancer cell lines such as OVCAR-8 and SNB-19. For instance, certain oxadiazole compounds displayed percent growth inhibitions (PGIs) exceeding 85% against these cell lines, indicating strong anticancer activity .

Antimicrobial Properties

The compound's oxadiazole structure is associated with antimicrobial activity. Research indicates that similar oxadiazole derivatives have shown effectiveness against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Testing

In a study focusing on 1,3,4-oxadiazole derivatives, compounds demonstrated notable antibacterial activity against Bacillus species. The presence of specific functional groups was linked to enhanced lipophilicity, facilitating better membrane penetration and subsequent antimicrobial action .

Anti-Diabetic Potential

Recent investigations have also explored the anti-diabetic properties of oxadiazole derivatives. In vivo studies using models like Drosophila melanogaster indicated that certain synthesized oxadiazoles significantly lowered glucose levels, suggesting potential for managing diabetes .

Synthesis and Characterization

The synthesis of this compound involves several steps that ensure the production of high-purity compounds. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structural integrity and purity of the synthesized products.

Table 1: Synthesis Overview

StepDescription
Step 1Synthesis of 3-methoxyphenyl derivative
Step 2Formation of oxadiazole ring
Step 3Tosylation to yield the final product

Mechanistic Insights

Understanding the mechanism of action for this compound is crucial for its application in drug development. Research suggests that the compound may exert its effects by targeting specific enzymes involved in cancer cell proliferation and metabolic pathways relevant to diabetes.

Comparison with Similar Compounds

Key Structural Features:

Compound Core Structure Substituents at Position 5 Substituents at Position 2 Notable Functional Groups
Target Compound 1,3,4-Oxadiazole 3-Methoxyphenyl 3-Tosylpropanamide Tosyl, Methoxy, Amide
Benzotriazole-Oxadiazoline Derivatives 1,3,4-Oxadiazoline 1H-Benzotriazole-1-methyl Chromone or acetylated derivatives Benzotriazole, Chromone
2,5-Disubstituted Oxadiazoles 1,3,4-Oxadiazole Aryl groups (e.g., phenyl) 2-Phenyl-1,2,3-triazole-4-yl Triazole, Aryl

Pharmacological and Physicochemical Properties

Electronic and Steric Effects:

  • Methoxyphenyl vs.
  • Tosylpropanamide vs. Triazole/Acetyl Groups : The tosyl group introduces a bulky sulfonamide moiety, which may improve metabolic stability and enzyme-binding affinity relative to acetylated or triazole-containing analogs .

Bioactivity Insights:

  • Anticancer Potential: 1,3,4-Oxadiazoles are known for kinase inhibition. The tosylpropanamide group in the target compound may mimic sulfonamide drugs (e.g., COX-2 inhibitors), suggesting possible antiproliferative activity.
  • Antimicrobial Activity : Triazole-containing oxadiazoles in exhibit antimicrobial properties; the target compound’s methoxy group could modulate similar effects via hydrophobic interactions.

Q & A

Q. How can researchers optimize the synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of substituted hydrazides (e.g., 3-methoxyphenylhydrazide) with cyanogen bromide to form the oxadiazole core, followed by coupling with 3-tosylpropanoyl chloride. Key optimizations include:
  • Reagent stoichiometry : Maintain a 1:1 molar ratio of hydrazide to acylating agents to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents like dry THF or DMF with bases (e.g., NaH) to enhance reaction efficiency .
  • Reaction monitoring : Employ TLC (e.g., silica gel, chloroform:methanol 9:1) to track intermediate formation and confirm completion .
  • Purification : Recrystallize from pet-ether or ethanol to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Use a combination of spectral and chromatographic methods:
  • 1H/13C NMR : Confirm the oxadiazole ring (δ 8.3–8.5 ppm for aromatic protons) and tosyl group (δ 2.4 ppm for methyl protons) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition and cytotoxicity assays:
  • Lipoxygenase (LOX) inhibition : Measure IC₅₀ values via UV-Vis spectroscopy using linoleic acid as substrate .
  • Antimicrobial testing : Use broth microdilution against Gram-positive bacteria (e.g., S. aureus) to determine MIC values .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) using MTT assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its antitumor or anti-inflammatory activity?

  • Methodological Answer : Systematically modify substituents and evaluate bioactivity:
  • Oxadiazole substituents : Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., 4-chlorophenyl) to enhance enzyme binding .
  • Tosyl group variations : Substitute with methylsulfanyl or trifluoromethyl groups to improve metabolic stability .
  • Linker optimization : Adjust the propanamide chain length to balance solubility and target affinity .
  • Assay validation : Compare IC₅₀ values across modified analogs in LOX and COX-2 inhibition assays .

Q. What mechanistic insights explain its enzyme inhibition properties, and how can contradictions in activity data be resolved?

  • Methodological Answer : Address discrepancies via:
  • Kinetic studies : Determine inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots for LOX or α-glucosidase .
  • Molecular docking : Simulate binding interactions with enzymes (e.g., COX-2 or LOX active sites) to identify key residues (e.g., Arg120 or Tyr355) .
  • Assay standardization : Control variables like pH (7.4 for physiological relevance) and co-solvent concentrations (e.g., DMSO ≤1%) .

Q. How can researchers resolve contradictory data in biological activity across different studies?

  • Methodological Answer : Conduct systematic validation:
  • Replicate assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols to minimize variability .
  • Cross-validate with orthogonal methods : Confirm cytotoxicity via both MTT and apoptosis markers (e.g., Annexin V) .
  • Control for impurities : Re-purify batches showing anomalous activity and re-test .
  • Meta-analysis : Compare results with structurally similar oxadiazoles (e.g., 5-(4-chlorophenyl) derivatives) to identify trends .

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